molecular formula C22H28N2O B4438959 1-[3-(4-isopropylphenyl)propanoyl]-4-phenylpiperazine

1-[3-(4-isopropylphenyl)propanoyl]-4-phenylpiperazine

Cat. No. B4438959
M. Wt: 336.5 g/mol
InChI Key: GMAQZZPVCCHWAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-isopropylphenyl)propanoyl]-4-phenylpiperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. This compound is also known as IPPP and is a piperazine derivative that has been synthesized through a unique method.

Mechanism of Action

The mechanism of action of IPPP involves its binding to the serotonin 5-HT1A receptor, which leads to the activation of downstream signaling pathways. This results in the modulation of neurotransmitter release and neuronal activity, leading to the observed antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
Studies have shown that IPPP exhibits significant antidepressant and anxiolytic effects in animal models. It has also been found to improve cognitive function and memory retention. Additionally, IPPP has been shown to have a low toxicity profile, making it a promising candidate for further drug development.

Advantages and Limitations for Lab Experiments

The advantages of using IPPP in lab experiments include its high binding affinity towards the serotonin 5-HT1A receptor, its low toxicity profile, and its potential for the development of new antidepressant and anxiolytic drugs. However, the limitations of using IPPP include its limited solubility in water and its relatively high cost compared to other compounds.

Future Directions

There are several future directions for research on IPPP. One potential area of research is the development of new drugs based on IPPP for the treatment of depression and anxiety disorders. Another area of research is the investigation of the potential neuroprotective effects of IPPP in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of IPPP and its effects on neurotransmitter release and neuronal activity.
Conclusion:
In conclusion, IPPP is a promising compound with potential applications in the field of pharmacology. Its unique synthesis method, high binding affinity towards the serotonin 5-HT1A receptor, and low toxicity profile make it a promising candidate for further drug development. Further research is needed to fully understand the mechanism of action of IPPP and its potential applications in the treatment of depression, anxiety, and neurodegenerative diseases.

Scientific Research Applications

IPPP has been extensively studied for its potential applications in the field of pharmacology. It has been found to exhibit significant binding affinity towards the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This makes IPPP a potential candidate for the development of new antidepressant and anxiolytic drugs.

properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-3-(4-propan-2-ylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-18(2)20-11-8-19(9-12-20)10-13-22(25)24-16-14-23(15-17-24)21-6-4-3-5-7-21/h3-9,11-12,18H,10,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAQZZPVCCHWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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